REACTION_CXSMILES
|
[CH3:1]/[CH:2]=[CH:3]/[CH:4]=O.[NH2:6][C:7]1[CH:8]=[C:9]([CH2:13][C:14]([OH:16])=[O:15])[CH:10]=[CH:11][CH:12]=1>Cl.C1(C)C=CC=CC=1>[CH3:4][C:3]1[CH:2]=[CH:1][C:12]2[C:7](=[CH:8][C:9]([CH2:13][C:14]([OH:16])=[O:15])=[CH:10][CH:11]=2)[N:6]=1
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Name
|
|
Quantity
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33 mL
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Type
|
reactant
|
Smiles
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C/C=C/C=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)CC(=O)O
|
Name
|
|
Quantity
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400 mL
|
Type
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solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was heated at 1100 for 90 minutes
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Duration
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90 min
|
Type
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CUSTOM
|
Details
|
The aqueous layer was separated
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Type
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WASH
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Details
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washed with diethyl ether (350 mL)
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Type
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WASH
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Details
|
The aqueous solution was washed with chloroform (3×500 mL)
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Type
|
CUSTOM
|
Details
|
the organic phase was evaporated in vacuo
|
Type
|
TEMPERATURE
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Details
|
The solid residue was refluxed with chloroform (900 mL) and methanol (100 mL)
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Type
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CUSTOM
|
Details
|
the solution was decanted
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel (gradient of chloroform:MeOH 9:1 to 4:1)
|
Type
|
CUSTOM
|
Details
|
to afford
|
Type
|
ADDITION
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Details
|
a mixture of isomeric acids
|
Type
|
CUSTOM
|
Details
|
This was purified by fractional crystallisation
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Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC(=CC=C2C=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |